molecular formula C17H27NO2 B14367825 Ethyl 6-[(3-phenylpropyl)amino]hexanoate CAS No. 90068-77-2

Ethyl 6-[(3-phenylpropyl)amino]hexanoate

Cat. No.: B14367825
CAS No.: 90068-77-2
M. Wt: 277.4 g/mol
InChI Key: COEGEITZZDLSSX-UHFFFAOYSA-N
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Description

Ethyl 6-[(3-phenylpropyl)amino]hexanoate is an ester compound characterized by its unique structure, which includes an ethyl group, a hexanoate chain, and a phenylpropylamino group. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[(3-phenylpropyl)amino]hexanoate typically involves the esterification of hexanoic acid with ethanol in the presence of an acid catalyst. The phenylpropylamino group is introduced through a nucleophilic substitution reaction, where 3-phenylpropylamine reacts with the ester intermediate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(3-phenylpropyl)amino]hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 6-[(3-phenylpropyl)amino]hexanoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 6-[(3-phenylpropyl)amino]hexanoate involves its interaction with specific molecular targets. The phenylpropylamino group can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester used in solvents and flavorings.

    Methyl butyrate: Known for its fruity odor and used in perfumes.

    Isopropyl butyrate: Used in flavorings and fragrances.

Uniqueness

Ethyl 6-[(3-phenylpropyl)amino]hexanoate stands out due to its complex structure, combining an ester with an amino group. This unique combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

90068-77-2

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

ethyl 6-(3-phenylpropylamino)hexanoate

InChI

InChI=1S/C17H27NO2/c1-2-20-17(19)13-7-4-8-14-18-15-9-12-16-10-5-3-6-11-16/h3,5-6,10-11,18H,2,4,7-9,12-15H2,1H3

InChI Key

COEGEITZZDLSSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCNCCCC1=CC=CC=C1

Origin of Product

United States

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